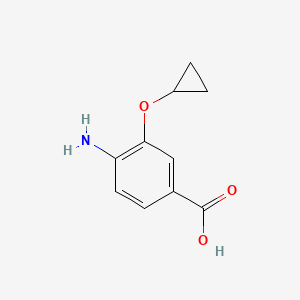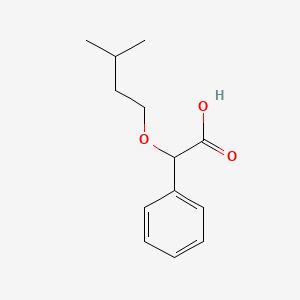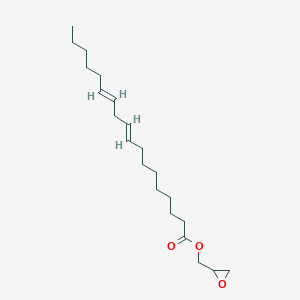
GlycidylLinoleate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl linoleate-d5 is a deuterium-labeled compound, specifically a stable isotope-labeled version of glycidyl linoleate. It is used primarily in scientific research for various applications, including proteomics and metabolic studies. The compound has a molecular formula of C21H31D5O3 and a molecular weight of 341.54 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycidyl linoleate-d5 typically involves the esterification of linoleic acid with glycidol, followed by deuterium labeling. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of glycidyl linoleate-d5 involves large-scale esterification processes, often using automated systems to maintain consistency and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality glycidyl linoleate-d5 suitable for research purposes .
Chemical Reactions Analysis
Types of Reactions
Glycidyl linoleate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in glycidyl linoleate-d5 can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted derivatives: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Glycidyl linoleate-d5 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glycidyl esters.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of linoleic acid derivatives.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and as a tracer in environmental studies .
Mechanism of Action
The mechanism of action of glycidyl linoleate-d5 involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The compound interacts with various enzymes and metabolic pathways, providing insights into lipid metabolism and related processes .
Comparison with Similar Compounds
Similar Compounds
Glycidyl linoleate: The non-deuterated version of glycidyl linoleate-d5.
Glycidyl myristate-d5: Another deuterium-labeled glycidyl ester.
Glycidyl palmitate-d5: A similar compound with a different fatty acid chain
Uniqueness
Glycidyl linoleate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Properties
Molecular Formula |
C21H36O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
oxiran-2-ylmethyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6+,10-9+ |
InChI Key |
LOGTZDQTPQYKEN-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1CO1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
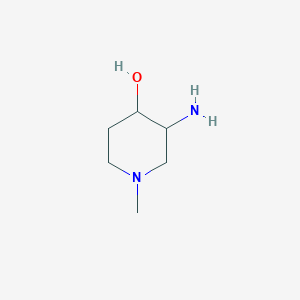
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)
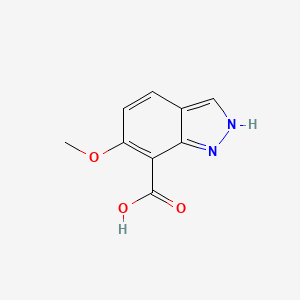
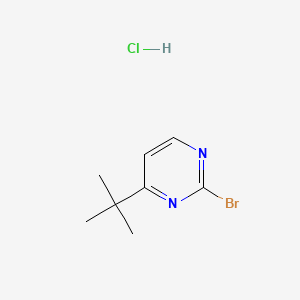
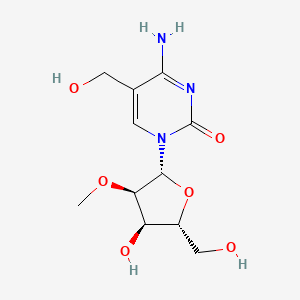
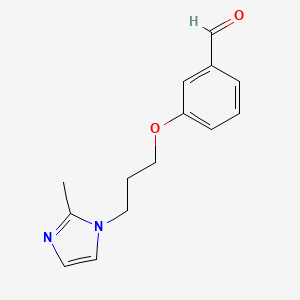
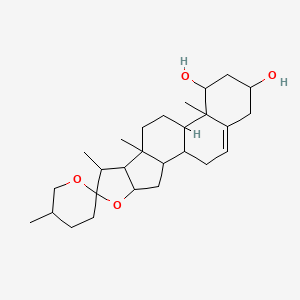
![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

